REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Al+3].[Li+].[CH2:7]([C:9]1[CH:10]=[C:11]([S:16]C#N)[CH:12]=[CH:13][C:14]=1[OH:15])[CH3:8]>O1CCCC1>[CH2:7]([C:9]1[CH:10]=[C:11]([SH:16])[CH:12]=[CH:13][C:14]=1[OH:15])[CH3:8] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Al+3].[Li+]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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C(C)C=1C=C(C=CC1O)SC#N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After 30 min of stirring at 0° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
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STIRRING
|
Details
|
stirred for another 1 hour at room temperature
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched
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Type
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ADDITION
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Details
|
by adding ethanol (10 ml)
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Type
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ADDITION
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Details
|
by adding 6 N hydrochloric acid in an ice water bath
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with ethyl acetate (3×60 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtrated
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
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Smiles
|
C(C)C=1C=C(C=CC1O)S
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |